molecular formula C13H21NO3 B2982028 Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate CAS No. 2248332-65-0

Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate

Cat. No.: B2982028
CAS No.: 2248332-65-0
M. Wt: 239.315
InChI Key: NYJIPAYHFZIPKD-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate is a complex organic compound known for its unique bicyclic structure. This compound is often used in various chemical reactions and research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate typically involves the reaction of a bicyclic heptane derivative with tert-butyl carbamate. The reaction conditions often require the use of specific catalysts and solvents to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are usually proprietary and can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for cost, efficiency, and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the formyl group into a carboxylic acid or other oxidized forms.

    Reduction: Reducing agents can be used to convert the formyl group into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate exerts its effects depends on its interaction with molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets are often studied in the context of its applications in chemistry and biology.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate
  • Tert-butyl N- {1-formyl-2-oxabicyclo [2.2.2]octan-4-yl}carbamate

Uniqueness

Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-13(8-15)6-4-5-9-7-10(9)13/h8-10H,4-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJIPAYHFZIPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC2C1C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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